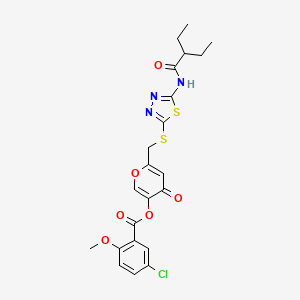![molecular formula C15H24N2O2S B2848384 3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea CAS No. 2319788-43-5](/img/structure/B2848384.png)
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a tetrahydropyran ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a palladium-catalyzed cross-coupling reaction between 2-iodothiophenol and phenylacetylene.
Formation of the tetrahydropyran ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Formation of the urea moiety: The urea moiety can be introduced through a reaction between an amine and an isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The thiophene ring and urea moiety are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparación Con Compuestos Similares
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea can be compared with other similar compounds, such as:
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate : This compound features a benzo[b]thiophene ring and a piperazine moiety.
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate : This compound features a benzo[b]thiophene ring and a carbamate moiety.
- 2-substituted benzo[b]thiophenes : These compounds feature a benzo[b]thiophene ring and various substituents.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-tert-butyl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-14(2,3)17-13(18)16-11-15(5-7-19-8-6-15)12-4-9-20-10-12/h4,9-10H,5-8,11H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIOHTSXCPPGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCOCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine](/img/structure/B2848303.png)
![Hexanoic acid, 6-[(3-iodobenzoyl)amino]-](/img/structure/B2848306.png)
![N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide](/img/structure/B2848307.png)
![3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2848308.png)
![3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE](/img/structure/B2848310.png)


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848320.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2848322.png)
![6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2848323.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2848324.png)
